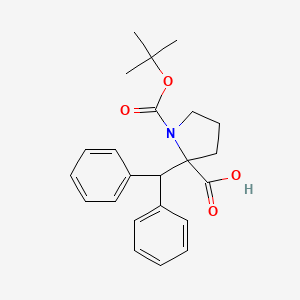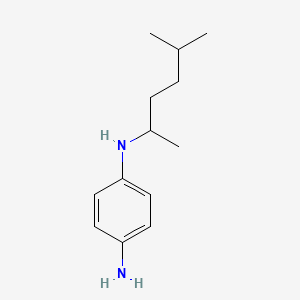
1,4-Benzenediamine, N-(1,4-dimethylpentyl)-
Descripción general
Descripción
Chemical Reactions Analysis
1,4-Benzenediamine, N-(1,4-dimethylpentyl)- may react with oxidizing agents . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
1,4-Benzenediamine, N-(1,4-dimethylpentyl)- has a density of 1.028g/cm3 . It has a boiling point of 425.5ºC at 760mmHg . It is insoluble in water . It may be sensitive to heat, air, and moisture during long-term storage .Aplicaciones Científicas De Investigación
1. Preparation and Adsorption Properties of Polymer Particles
- Summary of Application : This compound is used in the preparation of polymer particles. These particles are then used to adsorb pollutants from wastewater .
- Methods of Application : Two polymer particles were prepared by the reaction of N, N, N’, N’ -tetrakis (4- aminophenyl)-1,4-benzenediamine, 4, 4-biphenyldialdehyde and isophthalaldehyde. The particles were characterized by SEM, FTIR and XRD .
- Results or Outcomes : The removal rates of methylene blue wastewater were 74% for polymer A and 68% for polymer B. After photo-catalytic treatment, the removal rates increased to 84% for polymer A and 74% for polymer B .
2. Synthesis of New Hole Transport Polymers
- Summary of Application : This compound is used in the synthesis of new hole transport polymers. These polymers are used in electroluminescent (EL) devices .
- Methods of Application : New hole transport polymers were prepared by polyaddition of N, N’-diphenyl-N, N’-bis(4-methylphenyll-1,4-phenylenediamine (PDA) with divinyl or diisopropenyl benzene .
- Results or Outcomes : These polymers exhibit high glass transition temperatures and low oxidation potentials. Two-layer EL devices, in which the polymers were spin cast on ITO anode as the hole transport layer, gave a high brightness of above 10000 cd m - 2 with an operating voltage of less than 15 V .
3. Synthesis of N,N′-bis(1,4-dimethylpentyl)-p-phenylenediamine
- Summary of Application : This compound is used in the synthesis of N,N′-bis(1,4-dimethylpentyl)-p-phenylenediamine (BMPPD), which is an effective antiozonant and antioxidant stabilizer for the protection of rubber, plastics, gasoline, and lubricants .
- Methods of Application : The reductive alkylation of p-nitroaniline with 5-methyl-2-hexanone over copper-based catalysts was investigated. The catalysts were characterized using techniques of XRD, H2–N2O titration, H2-TPR, NH3-TPD, and pyridine-FTIR .
- Results or Outcomes : The addition of Mn, Ba, and La into Cu–SiO2 catalyst played an important role in the improvement of the selectivity towards BMPPD. The highest selectivity towards BMPPD over 58CuO–9MnO2–BaO–1La2O3–30SiO2 (wt.%) catalyst could be ascribed to the best dispersion of copper (i.e., the highest hydrogenation ability) and the most amounts of the surface Lewis acidic sites .
4. Synthesis of N,N′-bis(1,4-dimethylpentyl)-p-phenylenediamine
- Summary of Application : This compound is used in the synthesis of N,N′-bis(1,4-dimethylpentyl)-p-phenylenediamine (BMPPD), which is an effective antiozonant and antioxidant stabilizer for the protection of rubber, plastics, gasoline, and lubricants .
- Methods of Application : The reductive alkylation of p-nitroaniline with 5-methyl-2-hexanone over copper-based catalysts was investigated. The catalysts were characterized using techniques of XRD, H2–N2O titration, H2-TPR, NH3-TPD, and pyridine-FTIR .
- Results or Outcomes : The addition of Mn, Ba, and La into Cu–SiO2 catalyst played an important role in the improvement of the selectivity towards BMPPD. The highest selectivity towards BMPPD over 58CuO–9MnO2–BaO–1La2O3–30SiO2 (wt.%) catalyst could be ascribed to the best dispersion of copper (i.e., the highest hydrogenation ability) and the most amounts of the surface Lewis acidic sites .
Safety And Hazards
Propiedades
IUPAC Name |
4-N-(5-methylhexan-2-yl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-10(2)4-5-11(3)15-13-8-6-12(14)7-9-13/h6-11,15H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDXGELKFXXQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866998 | |
| Record name | 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenediamine, N-(1,4-dimethylpentyl)- | |
CAS RN |
63302-43-2 | |
| Record name | N1-(1,4-Dimethylpentyl)-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63302-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-methylhexan-2-yl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



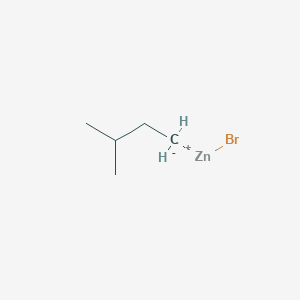
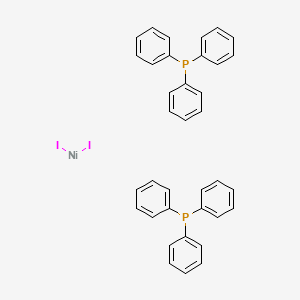

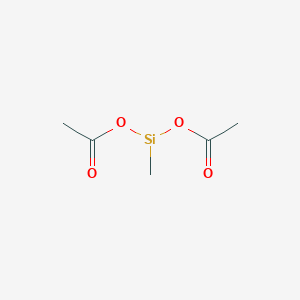
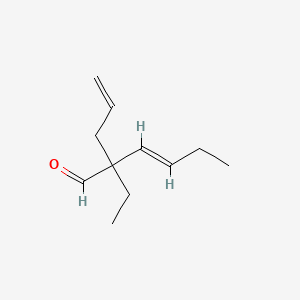
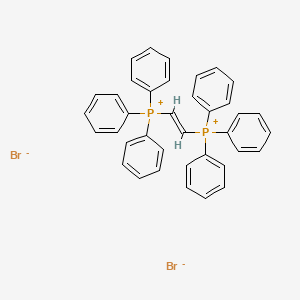
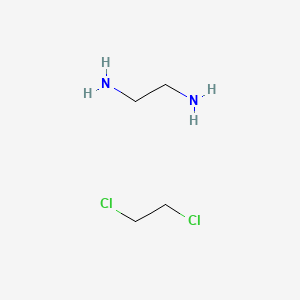
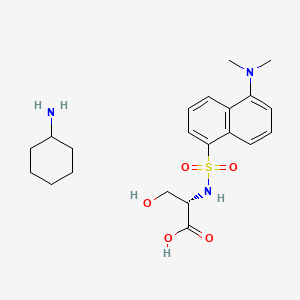
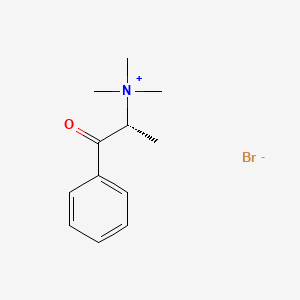
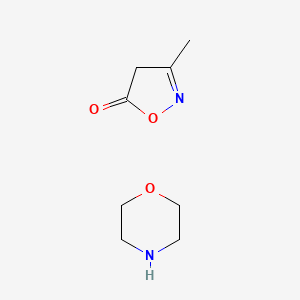
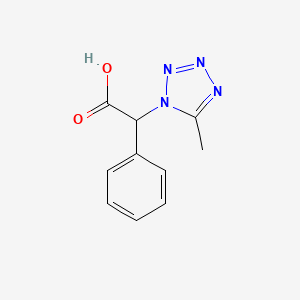
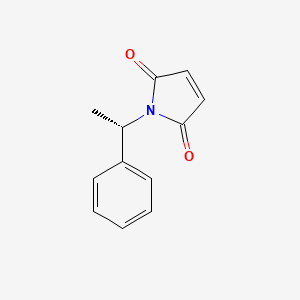
![1-[(Tert-butyl)oxycarbonyl]-3-(4-methoxybenzyl)piperidine-3-carboxylic acid](/img/structure/B1599280.png)
